
罗奎尼美克斯
描述
罗喹美克斯,也称为利诺米德,是一种喹啉衍生物,具有显著的免疫刺激特性。它已被研究用于治疗各种癌症和自身免疫性疾病。 罗喹美克斯已知可提高自然杀伤细胞和巨噬细胞的细胞毒性,抑制血管生成,并减少肿瘤坏死因子α的合成 .
科学研究应用
化学: 用作研究喹啉衍生物及其反应的模型化合物。
生物学: 研究其免疫调节作用以及增强自然杀伤细胞活性的能力。
医学: 探索其作为癌症、自身免疫性疾病的治疗方法,以及作为骨髓移植后辅助治疗。
工业: 在开发新型药物和治疗剂方面具有潜在应用 .
作用机制
罗喹美克斯通过多种机制发挥其作用:
免疫刺激: 提高自然杀伤细胞和巨噬细胞的细胞毒性。
抗血管生成: 抑制新血管的形成,这对肿瘤生长至关重要。
细胞因子调节: 减少肿瘤坏死因子α和其他促炎细胞因子的合成
生化分析
Biochemical Properties
Roquinimex plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of lymphokine-activated killer cells, enhancing their ability to target and destroy tumor cells . Roquinimex also interacts with cytokines such as interleukin-10, interleukin-17, and tumor necrosis factor-alpha, influencing their levels and activity . These interactions contribute to its immunomodulatory and anti-inflammatory effects.
Cellular Effects
Roquinimex exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Roquinimex enhances the activity of lymphokine-activated killer cells, promoting their cytotoxic effects against tumor cells . Additionally, it modulates the expression of various cytokines, such as interleukin-10 and interleukin-17, which play crucial roles in immune response and inflammation . These effects collectively contribute to its therapeutic potential in treating autoimmune and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of Roquinimex involves several key interactions at the molecular level. Roquinimex binds to specific biomolecules, including cytokines and receptors, modulating their activity and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, such as tumor necrosis factor-alpha . Additionally, Roquinimex influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other immune-related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Roquinimex have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Roquinimex has demonstrated stability in various formulations, including topical ointments, where it has shown significant improvement in psoriasis lesions over a 14-day period . Long-term studies have indicated that Roquinimex maintains its immunomodulatory and anti-inflammatory effects, making it a promising candidate for chronic conditions .
Dosage Effects in Animal Models
The effects of Roquinimex vary with different dosages in animal models. Studies have shown that Roquinimex exhibits a dose-dependent response, with higher doses leading to more pronounced effects on immune modulation and inflammation . At very high doses, Roquinimex may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Roquinimex is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It has been shown to modulate the activity of enzymes involved in cytokine production and immune response, such as tumor necrosis factor-alpha . These interactions affect metabolic flux and the levels of various metabolites, contributing to its therapeutic effects.
Transport and Distribution
Roquinimex is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed or tumor tissues . The distribution of Roquinimex within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects.
Subcellular Localization
The subcellular localization of Roquinimex plays a significant role in its activity and function. Roquinimex is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that Roquinimex interacts with its target biomolecules and exerts its therapeutic effects at the right cellular sites.
准备方法
合成路线和反应条件
罗喹美克斯通过多步合成过程合成。合成从2-(甲氨基)苯甲酸乙酯与丙二酸二乙酯缩合开始。 该中间体与N-甲基苯胺进行胺酯交换,形成酰胺利诺米德 .
工业生产方法
罗喹美克斯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。仔细控制反应条件,以确保最终产物的产率高和纯度高。 该过程涉及使用专门的设备安全有效地处理试剂和中间体 .
化学反应分析
反应类型
罗喹美克斯会发生多种化学反应,包括:
氧化: 罗喹美克斯可以被氧化形成不同的羟基化衍生物。
还原: 还原反应可以改变喹啉环的结构。
取代: 取代反应可以在喹啉环上的不同位置发生.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂,例如氯或溴.
主要形成的产物
相似化合物的比较
罗喹美克斯因其特定的免疫刺激特性在喹啉衍生物中独树一帜。类似的化合物包括:
喹啉: 具有基本喹啉结构的母体化合物。
氯喹: 具有类似喹啉结构但具有不同生物活性的抗疟疾药物。
属性
IUPAC Name |
4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOQMRIPALTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045680 | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84088-42-6 | |
| Record name | Linomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roquinimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roquinimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROQUINIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




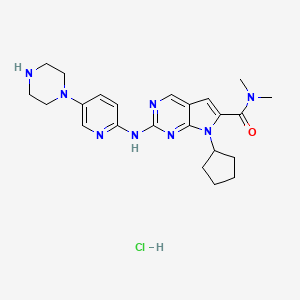
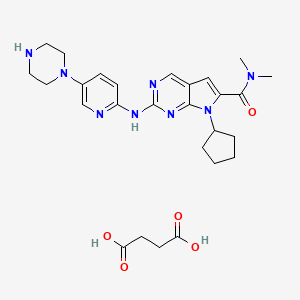





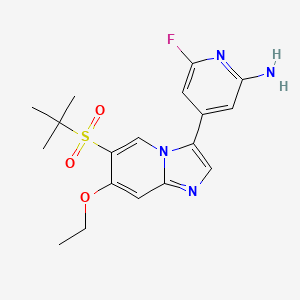
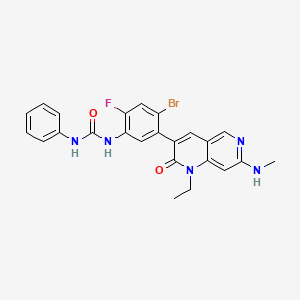
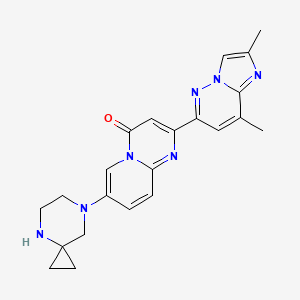
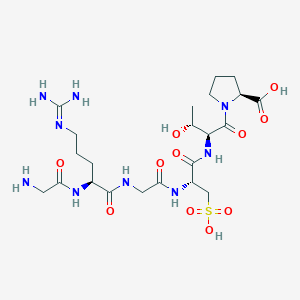
![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)
